molecular formula C8H6BrNO B150773 2-Bromo-5-methoxybenzonitrile CAS No. 138642-47-4

2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773
CAS No.: 138642-47-4
M. Wt: 212.04 g/mol
InChI Key: ZQONVYONOASKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Nonlinear Optical Properties

  • Spectroscopy and Nonlinear Optics : The compound 5-Bromo-2-methoxybenzonitrile (closely related to 2-Bromo-5-methoxybenzonitrile) has been studied for its spectroscopic properties and potential applications in nonlinear optics. Investigations using Density Functional Theory (DFT) have helped predict its geometrical parameters and analyze its Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This research indicates the molecule's potential for applications in frequency doubling and Second Harmonic Generation (SHG), highlighting its nonlinear optical (NLO) properties (Kumar & Raman, 2017).

Herbicide Resistance and Biodegradation

  • Herbicide Resistance in Plants : A gene from Klebsiella ozaenae encoding a specific nitrilase capable of converting bromoxynil (a related compound) into a non-toxic metabolite has been used to develop transgenic tobacco plants. This research demonstrates the feasibility of using such genetic modifications to confer herbicide resistance to plants (Stalker, McBride, & Malyj, 1988).
  • Anaerobic Biodegradability : Bromoxynil, a related compound, has been studied for its anaerobic biodegradability under various conditions. The research indicates that bromoxynil and its transformation products can be degraded under methanogenic, sulfidogenic, and iron(III)-reducing conditions, suggesting potential environmental pathways for the biodegradation of similar compounds (Knight, Berman, & Häggblom, 2003).

Chemical Synthesis and Applications

  • Synthesis for Industrial Use : The synthesis of 5-Bromo-2-isobutoxybenzonitrile, which shares structural similarities with this compound, has been achieved with an overall yield of 47.7% via a three-step procedure. This process, starting from salicylaldehyde, is suitable for industrial preparation due to its mild reaction conditions and lower costs, demonstrating the feasibility of synthesizing similar brominated benzonitrile derivatives (Meng, 2012).

Photodegradation and Environmental Interaction

  • Environmental Photodecomposition : The photodecomposition of bromoxynil in water, particularly in the presence of soil fulvic acids, has been studied, providing insights into how similar compounds like this compound might behave in natural environments. Such studies are crucial for understanding the environmental impact and breakdown mechanisms of these compounds (Kochany, Choudhry, & Webster, 1990).

Safety and Hazards

2-Bromo-5-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if in contact with skin .

Properties

IUPAC Name

2-bromo-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONVYONOASKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617998
Record name 2-Bromo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138642-47-4
Record name 2-Bromo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methoxybenzonitrile
Reactant of Route 3
2-Bromo-5-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methoxybenzonitrile
Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-Bromo-5-methoxybenzonitrile, and what information did they provide?

A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of this compound in its solid phase []. These techniques provide insights into the molecule's functional groups and bonding characteristics. Additionally, UV-Vis spectroscopy was employed to study the compound's electronic transitions and absorbance properties within the 200-800 nm range [].

Q2: How was computational chemistry employed in the study of this compound?

A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP level, played a crucial role in investigating the properties of this compound []. This computational method facilitated the determination of the compound's equilibrium geometry, vibrational assignments, and prediction of thermodynamic properties []. Furthermore, Time-Dependent DFT (TD-DFT) was employed to estimate electronic properties such as excitation energies, oscillator strengths, and HOMO/LUMO energies, enhancing the understanding of its electronic behavior [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.